molecular formula C9H14N2O2S B13902985 N-Thiophen-3-yl-hydrazinecarboxylic acid tert-butyl ester

N-Thiophen-3-yl-hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B13902985
M. Wt: 214.29 g/mol
InChI Key: BLJRSNGQWRPOOT-UHFFFAOYSA-N
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Description

N-(thiophen-3-yl)(tert-butoxy)carbohydrazide is a chemical compound that belongs to the class of carbohydrazides It features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur, and a tert-butoxy group attached to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-yl)(tert-butoxy)carbohydrazide typically involves the reaction between thiophene-3-carboxylic acid and tert-butyl carbazate. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the carbohydrazide bond. The reaction conditions often include an organic solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure completion.

Industrial Production Methods

While specific industrial production methods for N-(thiophen-3-yl)(tert-butoxy)carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-yl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Thiophene sulfoxides or thiophene sulfones.

    Reduction: Corresponding amines from the carbohydrazide moiety.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(thiophen-3-yl)(tert-butoxy)carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound can be used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(thiophen-3-yl)(tert-butoxy)carbohydrazide largely depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbohydrazide moiety can form hydrogen bonds with active site residues, thereby modulating the activity of the target protein .

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-yl)(tert-butoxy)carbohydrazide: This compound is similar in structure but has the thiophene ring attached at the 2-position instead of the 3-position.

    N-(propan-2-yl)(tert-butoxy)carbohydrazide: This compound features an isopropyl group instead of a thiophene ring.

Uniqueness

N-(thiophen-3-yl)(tert-butoxy)carbohydrazide is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its 2-substituted counterpart.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl N-amino-N-thiophen-3-ylcarbamate

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(10)7-4-5-14-6-7/h4-6H,10H2,1-3H3

InChI Key

BLJRSNGQWRPOOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CSC=C1)N

Origin of Product

United States

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